molecular formula C17H15NO2S2 B12879981 1-(4-Methylbenzene-1-sulfonyl)-2-(phenylsulfanyl)-1H-pyrrole CAS No. 89597-68-2

1-(4-Methylbenzene-1-sulfonyl)-2-(phenylsulfanyl)-1H-pyrrole

Cat. No.: B12879981
CAS No.: 89597-68-2
M. Wt: 329.4 g/mol
InChI Key: JBFUBLZXCJHOQA-UHFFFAOYSA-N
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Description

2-(Phenylthio)-1-tosyl-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a phenylthio group and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylthio)-1-tosyl-1H-pyrrole typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a pyrrole derivative with a phenylthiol in the presence of a base.

    Tosylation: The final step involves the tosylation of the pyrrole derivative. This can be achieved by reacting the compound with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for 2-(Phenylthio)-1-tosyl-1H-pyrrole would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)-1-tosyl-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution of the tosyl group can yield various functionalized pyrrole derivatives.

Scientific Research Applications

2-(Phenylthio)-1-tosyl-1H-pyrrole has several scientific research applications, including:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Phenylthio)-1-tosyl-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological effect. The phenylthio and tosyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylthio)pyrrole: Lacks the tosyl group, which can affect its reactivity and applications.

    1-Tosyl-1H-pyrrole:

Properties

CAS No.

89597-68-2

Molecular Formula

C17H15NO2S2

Molecular Weight

329.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-phenylsulfanylpyrrole

InChI

InChI=1S/C17H15NO2S2/c1-14-9-11-16(12-10-14)22(19,20)18-13-5-8-17(18)21-15-6-3-2-4-7-15/h2-13H,1H3

InChI Key

JBFUBLZXCJHOQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2SC3=CC=CC=C3

Origin of Product

United States

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